molecular formula C32H40N10O5 B12108436 Characteristic MSH-Tetrapeptide

Characteristic MSH-Tetrapeptide

Cat. No.: B12108436
M. Wt: 644.7 g/mol
InChI Key: CAYNQHPLZNPBIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acth (6-9) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each step involving deprotection and coupling reactions. The final peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of Acth (6-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. High-performance liquid chromatography (HPLC) is used for purification to ensure the peptide’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Acth (6-9) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides, each with potentially different biological activities .

Mechanism of Action

Acth (6-9) exerts its effects primarily through the melanocortin receptors, particularly melanocortin receptor 2 (MC2R). Upon binding to these receptors, it activates signaling pathways involving cyclic adenosine monophosphate (cAMP) and calcium ions. These pathways lead to the modulation of gene expression related to cell survival, proliferation, and apoptosis . Additionally, Acth (6-9) influences the production of neurosteroids and extracellular adenosine, which further contribute to its neuroprotective and anxiolytic effects .

Comparison with Similar Compounds

Acth (6-9) is part of the melanocortin family, which includes other peptides such as:

Compared to these compounds, Acth (6-9) is unique in its specific sequence and its potent neuroprotective and anxiolytic activities. Its ability to modulate oxidative stress and gene expression makes it a valuable compound for research in neuroprotection and stress-related disorders .

Properties

Molecular Formula

C32H40N10O5

Molecular Weight

644.7 g/mol

IUPAC Name

2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)

InChI Key

CAYNQHPLZNPBIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N

Origin of Product

United States

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